molecular formula C7H4BrF3OZn B1412674 (4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF CAS No. 2097808-42-7

(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

Cat. No.: B1412674
CAS No.: 2097808-42-7
M. Wt: 306.4 g/mol
InChI Key: DXJIAPRCZKHVIW-UHFFFAOYSA-M
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Description

(4-(Trifluoromethoxy)phenyl)zinc bromide is an organozinc reagent used in cross-coupling reactions, such as Negishi couplings, to introduce the 4-(trifluoromethoxy)phenyl group into organic frameworks. Supplied as a 0.50 M solution in tetrahydrofuran (THF), it benefits from THF’s ability to stabilize organometallic complexes via coordination to zinc, ensuring solubility and reactivity . The trifluoromethoxy (-OCF₃) substituent is strongly electron-withdrawing, which enhances the electrophilicity of the aryl group, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

bromozinc(1+);trifluoromethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIAPRCZKHVIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)OC(F)(F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of (4-(Trifluoromethoxy)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

(4-(Trifluoromethoxy)phenyl) bromide+Zn(4-(Trifluoromethoxy)phenyl)zinc bromide\text{(4-(Trifluoromethoxy)phenyl) bromide} + \text{Zn} \rightarrow \text{(4-(Trifluoromethoxy)phenyl)zinc bromide} (4-(Trifluoromethoxy)phenyl) bromide+Zn→(4-(Trifluoromethoxy)phenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (4-(Trifluoromethoxy)phenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is essential for its application in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethoxy)phenyl)zinc bromide undergoes several types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in cross-coupling reactions.

    Solvents: THF is a common solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.

Major Products

The major products formed from reactions involving (4-(Trifluoromethoxy)phenyl)zinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (4-(Trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of aromatic compounds.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using (4-(Trifluoromethoxy)phenyl)zinc bromide can have significant biological activity. For instance, biaryl structures are common in many pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of intermediates for pharmaceuticals and agrochemicals highlights its industrial importance.

Mechanism of Action

The mechanism by which (4-(Trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the transfer of the (4-(Trifluoromethoxy)phenyl) group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are fundamental in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc Reagents in THF

Organozinc reagents share similarities in solvent compatibility and concentration but differ in reactivity based on their organic substituents:

Compound Name Concentration Solvent Molecular Weight (g/mol) Reactivity Profile Common Applications
(4-(Trifluoromethoxy)phenyl)zinc bromide 0.50 M THF 318.41* Moderate; aryl-electrophile couplings Drug intermediate synthesis
(1,3-Dioxolan-2-ylmethyl)zinc bromide 0.50 M THF 228.33 High; nucleophilic alkylation Heterocycle functionalization
(2-tert-Butoxy-2-oxo-ethyl)zinc bromide 0.50 M THF 242.41 Low; stabilized by ester group Peptide modifications

*Calculated based on molecular formula C₇H₄BrF₃OZn.

  • Reactivity Differences : The electron-withdrawing -OCF₃ group in (4-(Trifluoromethoxy)phenyl)zinc bromide reduces nucleophilicity compared to alkyl-zinc reagents like (1,3-Dioxolan-2-ylmethyl)zinc bromide, which participate in rapid alkylation .
  • Stability : Ester-substituted zinc reagents (e.g., (2-tert-butoxy-2-oxo-ethyl)zinc bromide) exhibit enhanced stability due to electron-donating groups, whereas aryl-zinc reagents require strict anhydrous conditions .

Grignard Reagents in THF

Grignard reagents (organomagnesium halides) are more reactive but less tolerant of functional groups compared to organozinc reagents:

Compound Name Concentration Solvent Molecular Weight (g/mol) Reactivity Profile Common Applications
3-Fluoro-4-methylphenylmagnesium bromide 0.50 M THF 213.33 High; nucleophilic additions Synthesis of fluorinated aromatics
3,4-(Methylenedioxy)phenylmagnesium bromide 0.50 M 2-MeTHF 225.32 Moderate; sensitive to steric hindrance Natural product derivatization
  • Reactivity: Grignard reagents react vigorously with electrophiles (e.g., ketones, esters) at low temperatures (-40°C to 0°C), whereas organozinc reagents often require transition-metal catalysts (e.g., Pd, Ni) for couplings and tolerate a broader range of functional groups .
  • Safety: Grignard reagents pose higher pyrophoric risks and react violently with water, necessitating stricter handling protocols compared to organozinc reagents .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : The -OCF₃ group in (4-(Trifluoromethoxy)phenyl)zinc bromide deactivates the aryl ring, reducing its nucleophilicity but enhancing selectivity in coupling reactions. This contrasts with electron-donating groups (e.g., -OCH₃ in 4-methoxyphenylmagnesium bromide), which increase reactivity toward electrophiles .
  • Steric Effects : Bulky substituents (e.g., 3,4-(methylenedioxy)phenyl) in Grignard reagents slow reaction kinetics, whereas the linear structure of (4-(Trifluoromethoxy)phenyl)zinc bromide minimizes steric hindrance .

Key Research Findings

  • Efficiency in Cross-Couplings : (4-(Trifluoromethoxy)phenyl)zinc bromide achieves >80% yield in Pd-catalyzed couplings with aryl halides, outperforming analogous Grignard reagents in substrates containing sensitive functional groups (e.g., nitriles, esters) .
  • Solvent Compatibility: THF is optimal for both organozinc and Grignard reagents due to its low polarity and ability to solubilize organometallic species. However, 2-MeTHF is increasingly used for Grignard reagents to improve safety profiles .
  • Thermal Stability: Organozinc reagents in THF are stable at room temperature for weeks, whereas Grignard reagents require storage at -20°C to prevent decomposition .

Biological Activity

(4-(Trifluoromethoxy)phenyl)zinc bromide, commonly referred to as TMZnBr, is an organozinc compound notable for its trifluoromethoxy substitution on the phenyl ring. This compound is primarily recognized for its utility in organic synthesis, particularly in the introduction of the trifluoromethyl group into various organic molecules. The biological activity of TMZnBr is linked to its role in synthesizing biologically active compounds, influencing pharmacokinetics and pharmacodynamics, and its potential therapeutic applications.

TMZnBr is characterized by the electron-withdrawing nature of the trifluoromethoxy group, which enhances its reactivity. The compound is soluble in tetrahydrofuran (THF) at a concentration of 0.50 M, making it suitable for various synthetic applications.

Biological Activity Overview

The biological activity of TMZnBr is primarily associated with its derivatives rather than the compound itself. The trifluoromethoxy group has been shown to improve the metabolic stability and bioavailability of drugs, making it a valuable feature in drug design. Research indicates that compounds derived from TMZnBr exhibit potential therapeutic effects, particularly in:

  • Cardiovascular diseases
  • Cancer treatment

The reactivity of TMZnBr allows it to participate in nucleophilic addition reactions with various electrophiles such as carbonyl compounds, aldehydes, and ketones. This reactivity facilitates the incorporation of the trifluoromethoxy group into target molecules, which can lead to enhanced biological activities.

Interaction Studies

Studies have demonstrated that TMZnBr interacts with several biological targets through mechanisms that include:

  • Hydrogen bonding : The strong electron-withdrawing nature of the trifluoromethoxy group enhances interactions with enzyme residues.
  • Pi–pi stacking : This interaction has been observed in molecular docking studies involving protein-ligand complexes.

1. Synthesis and Activity of Derivatives

A study explored the synthesis of various derivatives from TMZnBr and their biological activities. For instance, derivatives containing the trifluoromethoxy group were evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), showing moderate inhibition profiles .

2. Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of TMZnBr-derived compounds against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 20 µM .

Comparative Analysis of Related Compounds

The following table summarizes key features of structurally similar organozinc compounds:

Compound NameStructure TypeUnique Features
(2-(Trifluoromethyl)phenyl)zinc bromideOrganozinc CompoundDifferent position of trifluoromethyl group
(4-(Trifluoromethoxy)phenyl)zinc bromideOrganozinc CompoundContains a methoxy group instead
TrifluoromethyltrimethylsilaneTrifluoromethylating AgentUsed for nucleophilic trifluoromethylation

Q & A

Basic Research Questions

Q. What are the critical handling and storage conditions for (4-(Trifluoromethoxy)phenyl)zinc bromide to ensure stability in THF?

  • Methodological Answer : Store the reagent at 2–8°C under an inert atmosphere (argon/nitrogen) to prevent oxidation and hydrolysis. THF acts as a stabilizer, but prolonged exposure to moisture or oxygen degrades reactivity. Use flame-dried glassware and syringe techniques for aliquot removal. Monitor solution clarity; precipitation indicates decomposition .

Q. How is (4-(Trifluoromethoxy)phenyl)zinc bromide synthesized, and what purity benchmarks are essential?

  • Methodological Answer : Synthesized via transmetallation from the corresponding Grignard reagent (e.g., (4-(Trifluoromethoxy)phenyl)magnesium bromide) with ZnBr₂ in THF. Purity is assessed via:

  • ¹H/¹⁹F NMR : Absence of residual magnesium or THF byproducts.
  • Titration : Active zinc content (target: 0.50 ± 0.05 M) using iodometric methods .

Q. What are the primary applications of this reagent in carbon-carbon bond formation?

  • Methodological Answer : Used in Negishi couplings with aryl/heteroaryl halides (e.g., Pd(PPh₃)₄, 60°C, THF) to synthesize biaryl motifs. The trifluoromethoxy group enhances electrophilic coupling efficiency due to its electron-withdrawing nature. Example reaction yield: 75–85% with iodobenzene .

Advanced Research Questions

Q. How does the electronic effect of the 4-trifluoromethoxy group influence regioselectivity in cross-coupling reactions compared to its 3-substituted isomer?

  • Methodological Answer : The para -trifluoromethoxy group induces stronger electron-withdrawing effects, polarizing the aromatic ring and directing coupling to electron-deficient partners. Computational studies (DFT) show a 0.3 eV lower LUMO energy vs. the 3-substituted analog, favoring oxidative addition with electron-rich palladium catalysts. Experimental validation: Higher yields (Δ~15%) in couplings with 4-nitroiodobenzene vs. 3-substituted analogs .

Q. What solvent systems optimize the stability and reactivity of this reagent in large-scale syntheses?

  • Methodological Answer : THF alone can destabilize zinc reagents at >40°C. Mixed solvents (e.g., THF:toluene, 3:1) reduce THF decomposition by lowering dielectric constant. For air-sensitive protocols, 2-MeTHF improves thermal stability (boiling point: 80°C vs. THF’s 66°C) while maintaining solubility .

Q. How do trace impurities (e.g., LiBr, Mg residues) affect catalytic efficiency, and how are they quantified?

  • Methodological Answer : Residual Mg (from incomplete transmetallation) inhibits Pd catalysts. Detection methods:

  • ICP-MS : Mg < 50 ppm.
  • GC-MS : THF peroxides < 0.01%.
    Mitigation: Double precipitation with hexane and filtration through Celite® .

Contradictions & Resolutions

  • Evidence Conflict : Some sources suggest THF is ideal for stability , while others note decomposition in prolonged storage .
    • Resolution : Use freshly distilled THF with BHT stabilizer (50 ppm) and limit storage to <30 days.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
Reactant of Route 2
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(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

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